An In-depth Technical Guide to 4-Fluoro-3,5-dimethoxybenzoic Acid: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 4-Fluoro-3,5-dimethoxybenzoic Acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. When these advantages are combined with the versatile and privileged benzoic acid framework, a powerful class of building blocks emerges. This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethoxybenzoic Acid (CAS 1785030-01-4), a key intermediate for the synthesis of novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
4-Fluoro-3,5-dimethoxybenzoic Acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, a fluorine atom, and two methoxy groups. This unique arrangement of substituents imparts specific physicochemical properties that are highly desirable in drug design.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
| Property | Value | Source/Method |
| CAS Number | 1785030-01-4 | - |
| Molecular Formula | C₉H₉FO₄ | - |
| Molecular Weight | 200.16 g/mol | - |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined. Predicted to be in the range of similar substituted benzoic acids (e.g., 4-fluoro-3-methoxybenzoic acid: 206-208 °C).[1] | Prediction |
| Boiling Point | Not determined | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (Predicted). | Inferred from related compounds |
| pKa | Estimated to be around 3.5-4.0 due to the electron-withdrawing nature of the fluorine and methoxy groups. | Prediction |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would likely display a singlet or a narrow doublet for the two equivalent aromatic protons. The two methoxy groups would appear as a sharp singlet.
-
¹³C NMR: The carbon NMR would reveal signals for the carboxylic carbon, the aromatic carbons (with characteristic C-F coupling for the carbon attached to fluorine), and the methoxy carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound.
Synthesis and Purification Strategies
The synthesis of 4-Fluoro-3,5-dimethoxybenzoic Acid can be approached through several strategic pathways, typically involving the introduction of the fluorine atom onto a pre-existing dimethoxybenzoic acid scaffold or building the ring system with the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the fluorination of 3,5-dimethoxybenzoic acid or the carboxylation of a fluorinated dimethoxybenzene precursor.
Caption: Retrosynthetic pathways for 4-Fluoro-3,5-dimethoxybenzoic Acid.
Proposed Synthetic Protocol: Electrophilic Fluorination
This protocol outlines a plausible synthesis based on the electrophilic fluorination of 3,5-dimethoxybenzoic acid.
Materials:
-
3,5-Dimethoxybenzoic Acid
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Selectfluor®: This is a widely used and relatively safe electrophilic fluorinating agent with good reactivity for electron-rich aromatic systems.
-
Acetonitrile: A common polar aprotic solvent that is suitable for this type of fluorination reaction.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes any acidic byproducts, and the subsequent extraction isolates the desired product.
Reactivity and Applications in Drug Development
The chemical reactivity of 4-Fluoro-3,5-dimethoxybenzoic Acid is primarily centered around its carboxylic acid functionality, making it an excellent precursor for the synthesis of amides, esters, and other derivatives. The presence of the fluorine and methoxy groups also influences the reactivity of the aromatic ring.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide coupling is a cornerstone reaction in medicinal chemistry. 4-Fluoro-3,5-dimethoxybenzoic Acid can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives.
Caption: General workflow for amide bond formation.
Exemplary Amide Coupling Protocol:
-
Dissolve 4-Fluoro-3,5-dimethoxybenzoic Acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to form the activated ester.
-
Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by chromatography or recrystallization.
Role in Medicinal Chemistry
The 4-fluoro-3,5-dimethoxybenzoyl moiety is a valuable pharmacophore. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions. The methoxy groups can modulate solubility and also serve as hydrogen bond acceptors. This combination of properties makes derivatives of 4-Fluoro-3,5-dimethoxybenzoic Acid promising candidates for a range of therapeutic targets, including kinases, proteases, and GPCRs. The strategic use of fluorinated building blocks is a key tactic in modern drug design.[2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoro-3,5-dimethoxybenzoic Acid. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from similar substituted benzoic acids.
-
Hazard Classification (Predicted):
-
Skin Irritant
-
Eye Irritant
-
May cause respiratory irritation
-
-
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Lab coat
-
Work in a well-ventilated fume hood.
-
-
First Aid Measures:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
Conclusion
4-Fluoro-3,5-dimethoxybenzoic Acid represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique substitution pattern offers a strategic advantage in drug design, allowing for the fine-tuning of physicochemical and pharmacological properties. While detailed experimental data for this specific compound is still emerging, its predicted properties and reactivity, based on sound chemical principles and data from closely related analogs, highlight its potential for accelerating the discovery and development of new medicines.
References
-
Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]
-
ChemSynthesis. (2025, May 20). 4-fluoro-3-methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Fustero, S., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]




